

The Inhibition of ADAM17 in Hematology: A Technical Guide

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Introduction to ADAM17 in Hematological Systems

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor- α Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a pivotal role in a process called "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide array of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules. With over 80 identified substrates, ADAM17 is a critical regulator of numerous physiological and pathological processes, including inflammation, immunity, and cancer progression.[1]

In the context of hematology, ADAM17 is expressed in various hematopoietic cells, including neutrophils, monocytes, lymphocytes, and their progenitors. Its activity is crucial for normal immune cell development and function. For instance, non-lymphocyte expression of ADAM17 is required for normal T-cell and B-cell development.[2] ADAM17-mediated shedding of L-selectin on leukocytes regulates their recruitment to sites of inflammation.[3][4] Furthermore, ADAM17 is implicated in the activation of T-cells through the cleavage of various surface molecules.[5]

The dysregulation of ADAM17 activity is increasingly recognized as a key factor in the pathophysiology of hematological malignancies. By shedding ligands for the Epidermal Growth Factor Receptor (EGFR) and activating the Notch signaling pathway, ADAM17 can promote the proliferation, survival, and drug resistance of cancer cells.[6][7] Its role in cleaving TNF- α and other inflammatory cytokines contributes to the chronic inflammatory microenvironment that

supports tumor growth.[8] Consequently, the inhibition of ADAM17 has emerged as a promising therapeutic strategy for a range of hematological disorders, from inflammatory conditions to cancers like leukemia and lymphoma.[6][9]

Key Substrates of ADAM17 in Hematology

ADAM17's influence on hematological processes is dictated by its broad substrate repertoire. The shedding of these substrates can have profound effects on cell signaling, adhesion, and immune responses.

Substrate Class	Key Hematological Substrates	Function in Hematology
Cytokines	Tumor Necrosis Factor- α (TNF- α)	A major pro-inflammatory cytokine involved in systemic inflammation and the tumor microenvironment.[10]
Colony-Stimulating Factor 1 (CSF-1)	Regulates the proliferation and differentiation of macrophages. [8]	
Cytokine Receptors	TNF Receptor I (TNFR1) & II (TNFR2)	Modulates cellular responses to TNF- α , influencing inflammation and apoptosis.[3]
IL-6 Receptor (IL-6R)	Shedding of IL-6R enables "trans-signaling," which has pro-inflammatory effects.[11]	
Adhesion Molecules	L-selectin (CD62L)	Mediates the initial tethering and rolling of leukocytes on endothelial surfaces.[3]
ICAM-1, VCAM-1	Involved in the firm adhesion of leukocytes to the endothelium.[3]	
Growth Factor Ligands	EGFR Ligands (e.g., TGF- α , Amphiregulin, HB-EGF)	Activation of EGFR signaling promotes cell proliferation and survival.[4]
Signaling Receptors	Notch1	Critical for T-cell development and implicated in T-cell acute lymphoblastic leukemia (T-ALL).[7][12]
CD16 (Fc γ RIIIA)	An Fc receptor on NK cells that mediates antibody-dependent cell-mediated cytotoxicity.[9]	

ADAM17 Inhibitors: Quantitative Data

A number of small molecule inhibitors targeting ADAM17 have been developed and evaluated in preclinical models of hematological and other diseases. The following table summarizes the inhibitory potency of selected compounds.

Inhibitor	Target(s)	IC50 / Ki Value	Assay System	Reference(s)
TMI-1	ADAM17, MMPs	IC50 = 8.4 nM (ADAM17); Ki = 0.079 nM (ADAM17)	Cell-free enzyme assay	[13][14][15]
IC50 = 200 nM (TNF- α secretion)	THP-1 cells	[13][14]		
GW280264X	ADAM17, ADAM10	IC50 = 8.0 nM (ADAM17)	Not specified	[16][17]
IC50 = 11.5 nM (ADAM10)	Not specified	[16][17]		
INCB7839 (Aderbasib)	ADAM17, ADAM10	Low nanomolar inhibitor	Not specified	[9][18]
KP-457	ADAM17	IC50 = 11.1 nM	Not specified	[19]
ADAM10	IC50 = 748 nM	Not specified	[19]	

Experimental Protocols

Fluorogenic ADAM17 Activity Assay

This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.

Materials:

- Recombinant human ADAM17 enzyme
- ADAM17 fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[19]

- Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 μ M ZnCl₂, pH 7.5)[[20](#)]
- 96-well black microplate
- Fluorimeter

Procedure:

- Prepare Master Mixture: For the required number of wells, prepare a master mixture containing the assay buffer and the fluorogenic substrate.
- Dispense Master Mixture: Add the master mixture to the appropriate wells of the 96-well plate ("Positive Control," "Test Inhibitor," and "Blank").
- Prepare Inhibitor Solutions: If testing inhibitors, prepare serial dilutions at a concentration 10-fold higher than the final desired concentration. The final DMSO concentration in the assay should not exceed 1%.[\[21\]](#)
- Add Inhibitor: Add the diluted inhibitor solutions to the "Test Inhibitor" wells. Add inhibitor buffer (without the compound) to the "Positive Control" and "Blank" wells.
- Prepare Enzyme Solution: Dilute the recombinant ADAM17 in assay buffer to the desired concentration (e.g., 1.25 ng/ μ l for a final concentration of 25 ng/reaction).[\[21\]](#) Keep the diluted enzyme on ice.
- Initiate Reaction: Add the diluted ADAM17 solution to the "Positive Control" and "Test Inhibitor" wells. Add assay buffer without the enzyme to the "Blank" wells.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[\[20\]](#)
- Measurement: Measure the fluorescence intensity using a fluorimeter with the appropriate excitation and emission wavelengths for the substrate (e.g., λ_{ex} = 340 nm, λ_{em} = 380 nm).[\[22\]](#)
- Data Analysis: Subtract the fluorescence of the "Blank" from all other readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based TNF- α Shedding Assay (THP-1 Cells)

This assay measures the ability of inhibitors to block ADAM17-mediated shedding of TNF- α from the surface of monocytic THP-1 cells.

Materials:

- THP-1 human monocytic cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS) to stimulate TNF- α production and shedding
- ADAM17 inhibitors
- Human TNF- α ELISA kit or HTRF/AlphaLISA assay kit[23]
- 96-well cell culture plate

Procedure:

- **Cell Seeding:** Seed THP-1 cells in a 96-well plate at a density of approximately 3000 cells/well.[23]
- **Inhibitor Treatment:** Add serial dilutions of the ADAM17 inhibitors to the wells. Include a vehicle control (e.g., DMSO).
- **Stimulation:** Add LPS to the wells to a final concentration of 1 $\mu\text{g/mL}$ to induce TNF- α expression and shedding.[23]
- **Incubation:** Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 17 hours).[23]
- **Supernatant Collection:** Centrifuge the plate and carefully collect the cell culture supernatant.
- **TNF- α Quantification:** Measure the concentration of soluble TNF- α in the supernatant using a human TNF- α ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions. [23][24]

- Data Analysis: Calculate the percent inhibition of TNF- α shedding for each inhibitor concentration and determine the IC50 value.

L-selectin Shedding Assay from Leukocytes

This assay assesses the effect of ADAM17 inhibition on the shedding of L-selectin from the surface of leukocytes, which can be measured by flow cytometry.

Materials:

- Isolated primary leukocytes (e.g., neutrophils, lymphocytes) or a suitable cell line (e.g., Jurkat T-cells)
- Cell culture medium
- Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding
- ADAM17 inhibitors
- Fluorescently-labeled anti-human CD62L (L-selectin) antibody
- Flow cytometer

Procedure:

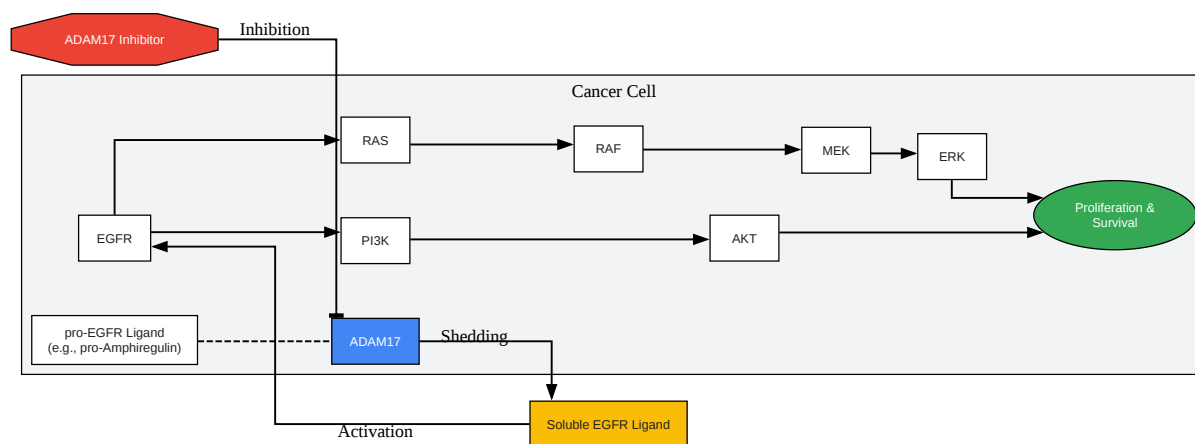
- Cell Preparation: Prepare a single-cell suspension of leukocytes in culture medium.
- Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the ADAM17 inhibitors or a vehicle control for a short period (e.g., 30 minutes) at 37°C.[\[25\]](#)
- Stimulation: Add PMA to the cell suspension to a final concentration that induces L-selectin shedding.
- Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).[\[25\]](#)
- Staining: Wash the cells and stain with a fluorescently-labeled anti-CD62L antibody according to the manufacturer's protocol.

- **Flow Cytometry:** Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of L-selectin on the cell surface.
- **Data Analysis:** Compare the MFI of L-selectin in inhibitor-treated samples to the vehicle control to determine the extent of shedding inhibition.

Signaling Pathways and Experimental Workflows

ADAM17-Mediated EGFR Signaling in Hematological Malignancies

In several hematological cancers, ADAM17-mediated shedding of EGFR ligands, such as amphiregulin and HB-EGF, from the surface of cancer cells or surrounding stromal cells can lead to the autocrine or paracrine activation of the EGFR signaling cascade. This promotes cancer cell proliferation and survival.

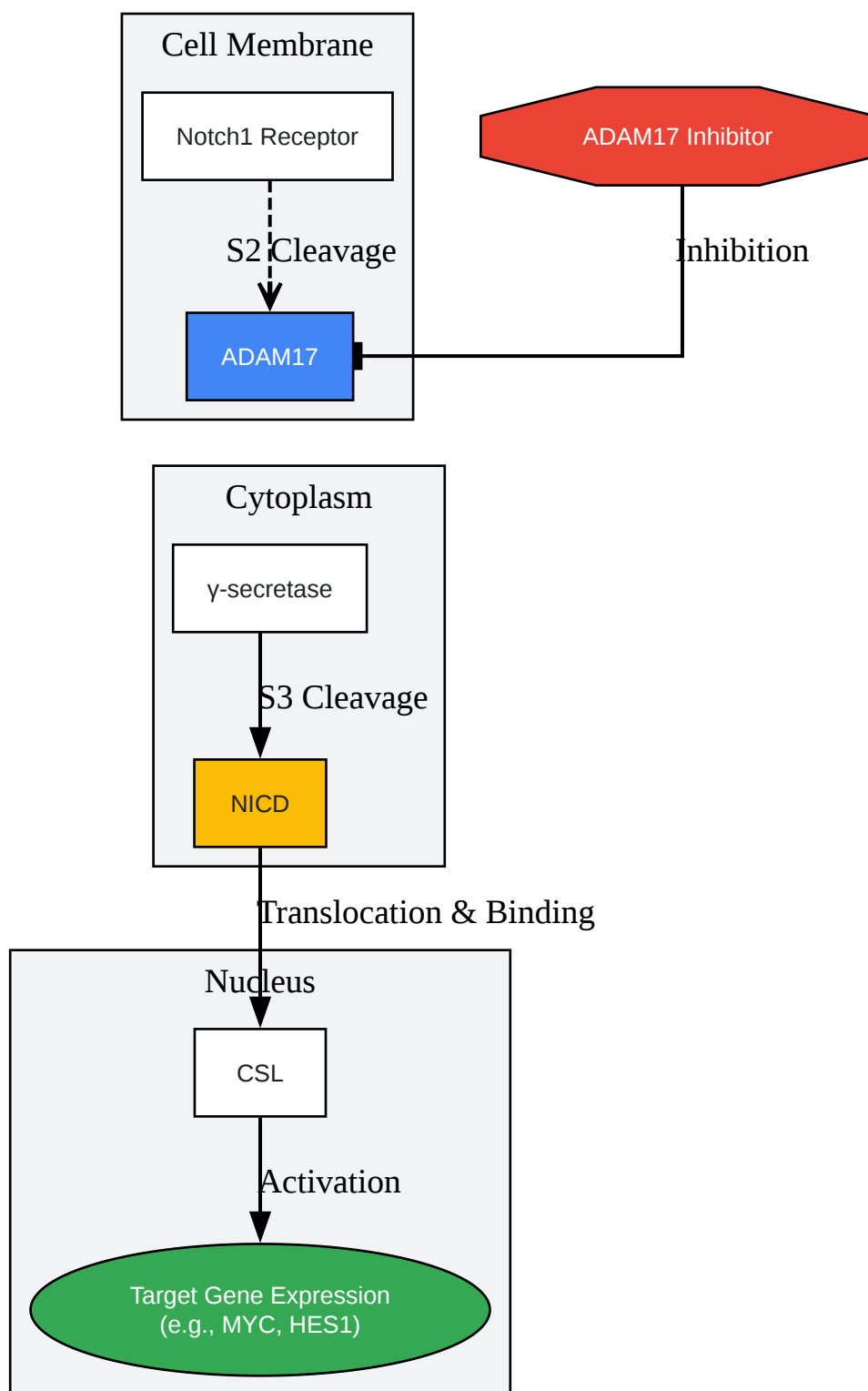


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Caption: ADAM17 sheds EGFR ligands, leading to EGFR activation and downstream pro-survival signaling.

ADAM17 in Notch Signaling Activation in T-ALL

In T-cell acute lymphoblastic leukemia (T-ALL), ADAM17 can contribute to the ligand-independent activation of Notch1 signaling, a key driver of this disease. This occurs through the cleavage of the Notch1 receptor, which is a critical step in the release of the Notch intracellular domain (NICD) that translocates to the nucleus to regulate gene expression.

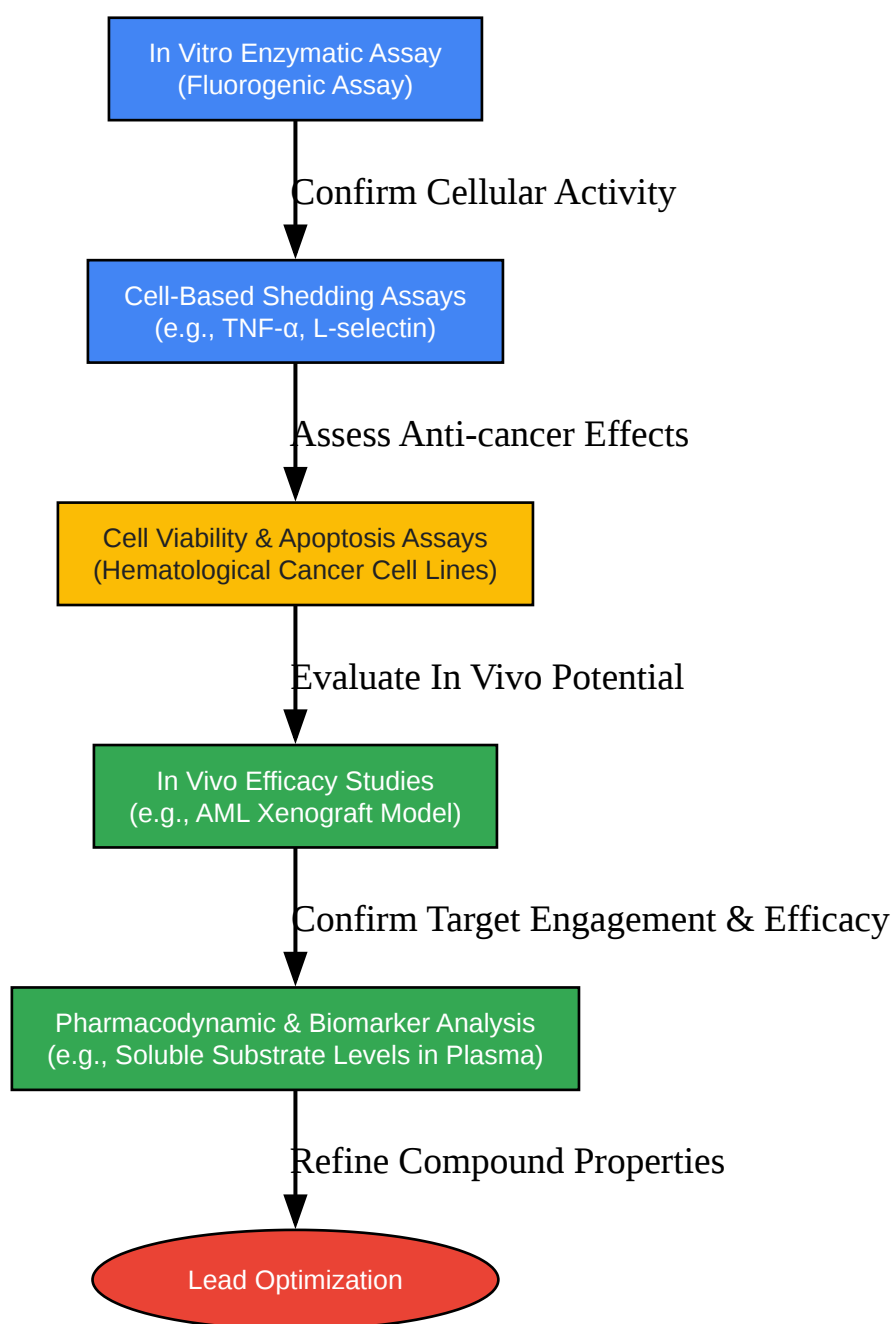


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Caption: ADAM17 participates in Notch1 activation, a key pathway in T-ALL.

Experimental Workflow for Evaluating ADAM17 Inhibitors

The following diagram outlines a typical workflow for the preclinical evaluation of novel ADAM17 inhibitors for hematological applications.



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Caption: Preclinical workflow for the evaluation of ADAM17 inhibitors.

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